molecular formula C11H13N3O3 B170333 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone CAS No. 174648-93-2

1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone

Cat. No. B170333
M. Wt: 235.24 g/mol
InChI Key: GCWPKONQAKRVJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone, also known as ANQX, is a chemical compound that has been studied for its potential applications in scientific research. ANQX belongs to a class of compounds called isoquinolines, which have been found to exhibit a wide range of biological activities.

Mechanism Of Action

1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone selectively blocks the activity of the AMPA receptor by binding to a specific site on the receptor and preventing the binding of glutamate, the natural ligand of the receptor. By blocking the activity of the AMPA receptor, 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone can modulate the excitability of neurons and potentially alleviate the symptoms of neurological disorders.

Biochemical And Physiological Effects

1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone has been found to have a number of biochemical and physiological effects in animal models. Studies have shown that 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone can reduce the severity and duration of seizures in animal models of epilepsy. 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone has also been found to have neuroprotective effects in animal models of stroke and traumatic brain injury. In addition, 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone is its selectivity for the AMPA receptor, which allows for more precise modulation of neuronal activity. However, 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone has also been found to have off-target effects on other neurotransmitter systems, which can complicate its use in lab experiments. In addition, 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone has poor solubility in water, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone. One area of interest is the development of more potent and selective AMPA receptor antagonists based on the structure of 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone. Another area of interest is the investigation of the long-term effects of 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone on neuronal function and behavior. Finally, 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone may have potential applications in the treatment of a variety of neurological disorders, and further research is needed to explore these possibilities.

Synthesis Methods

The synthesis of 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone involves a multistep process that starts with the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base to form a nitrostyrene intermediate. The nitrostyrene intermediate is then reduced using a palladium catalyst to yield the corresponding amino compound. The amino compound is then reacted with ethyl chloroformate to form the final product, 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone.

Scientific Research Applications

1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone has been found to selectively block the activity of a type of glutamate receptor called the AMPA receptor, which has been implicated in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

properties

CAS RN

174648-93-2

Product Name

1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone

InChI

InChI=1S/C11H13N3O3/c1-7(15)13-3-2-8-5-11(14(16)17)10(12)4-9(8)6-13/h4-5H,2-3,6,12H2,1H3

InChI Key

GCWPKONQAKRVJD-UHFFFAOYSA-N

SMILES

CC(=O)N1CCC2=CC(=C(C=C2C1)N)[N+](=O)[O-]

Canonical SMILES

CC(=O)N1CCC2=CC(=C(C=C2C1)N)[N+](=O)[O-]

synonyms

1-(7-aMino-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Origin of Product

United States

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